

Comparative analysis of different synthetic routes to 5-amino-1H-indazol-6-ol

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Compound of Interest

Compound Name: 5-amino-1H-indazol-6-ol

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Comparative Analysis of Synthetic Routes to 5amino-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to **5-amino-1H-indazol-6-ol**, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on factors such as overall yield, step-wise efficiency, reaction conditions, and the nature of starting materials. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key steps are provided.

Route 1: From 2-Methyl-4-methoxy-5-nitroaniline

This synthetic pathway involves a three-step sequence starting from the commercially available 2-methyl-4-methoxy-5-nitroaniline. The key transformations include a diazotization and cyclization to form the indazole core, followed by demethylation to expose the hydroxyl group, and finally, a reduction of the nitro group to the desired amine.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-5-nitro-1H-indazole



To a solution of 2-methyl-4-methoxy-5-nitroaniline (1.0 eq) in glacial acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The resulting precipitate is filtered, washed with water, and dried to afford 6-methoxy-5-nitro-1H-indazole.

Step 2: Synthesis of 6-hydroxy-5-nitro-1H-indazole

A mixture of 6-methoxy-5-nitro-1H-indazole (1.0 eq) and 48% aqueous hydrobromic acid is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with water, and dried to give 6-hydroxy-5-nitro-1H-indazole.

Step 3: Synthesis of 5-amino-1H-indazol-6-ol

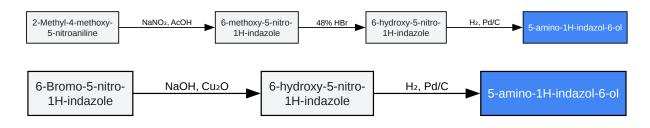
To a solution of 6-hydroxy-5-nitro-1H-indazole (1.0 eq) in ethanol, palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield **5-amino-1H-indazol-6-ol**.

Quantitative Data Summary: Route 1



Step	Product	Starting Material	Reagent s	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	6- methoxy- 5-nitro- 1H- indazole	2-methyl- 4- methoxy- 5- nitroanilin e	NaNO2, AcOH	Acetic Acid	0-5 to RT	13	75
2	6- hydroxy- 5-nitro- 1H- indazole	6- methoxy- 5-nitro- 1H- indazole	48% HBr	Water	Reflux	12	85
3	5-amino- 1H- indazol- 6-ol	6- hydroxy- 5-nitro- 1H- indazole	H ₂ , 10% Pd/C	Ethanol	RT	12	90
Overall	57						

Reaction Pathway: Route 1



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